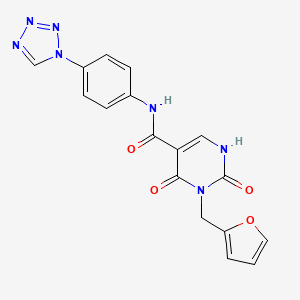
N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” appears to be a complex organic compound. It contains several functional groups including a tetrazole, a furan, a pyrimidine, and a carboxamide.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings (tetrazole and pyrimidine) and a furan ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The tetrazole ring, for example, is known to participate in various reactions due to the presence of nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carboxamide could influence its solubility in water.科学的研究の応用
Novel Antiprotozoal Agents
Research has identified compounds with structures similar to N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as potential antiprotozoal agents. For instance, a study on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines reported strong DNA affinities and significant in vitro and in vivo antiprotozoal activities, suggesting the relevance of such compounds in developing treatments for protozoal infections (Ismail et al., 2004).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel compounds have been a significant area of research. For example, studies on the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other derivatives have shown potential anti-inflammatory and analgesic properties, indicating the therapeutic applications of such chemical structures (Abu‐Hashem et al., 2020).
Anticancer and Anti-Inflammatory Activities
Compounds with related structures have been explored for their anticancer and anti-inflammatory activities. Research into novel pyrazolopyrimidines derivatives, for instance, has highlighted their potential as anticancer and anti-5-lipoxygenase agents, offering insights into the design of new therapeutic agents (Rahmouni et al., 2016).
Antidiabetic Screening
The exploration of dihydropyrimidine derivatives for antidiabetic properties is another area of interest. A study on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives demonstrated potential α-amylase inhibition, suggesting the utility of such compounds in managing diabetes (Lalpara et al., 2021).
Safety And Hazards
As with any chemical compound, handling “N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” would require appropriate safety measures. Without specific information, it’s difficult to provide detailed safety and hazard information.
将来の方向性
The future research directions would depend on the intended use of this compound. It could potentially be used in the development of new pharmaceuticals, given the presence of several functional groups that are common in drug molecules.
特性
IUPAC Name |
3-(furan-2-ylmethyl)-2,4-dioxo-N-[4-(tetrazol-1-yl)phenyl]-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O4/c25-15(20-11-3-5-12(6-4-11)24-10-19-21-22-24)14-8-18-17(27)23(16(14)26)9-13-2-1-7-28-13/h1-8,10H,9H2,(H,18,27)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUULZUJDXAJXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

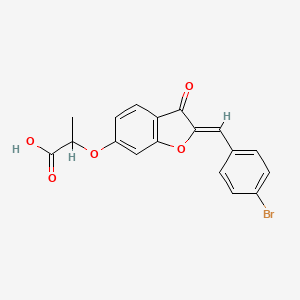
![7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2476898.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2476899.png)
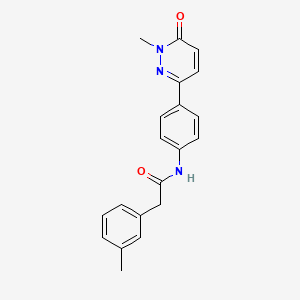
![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2476903.png)
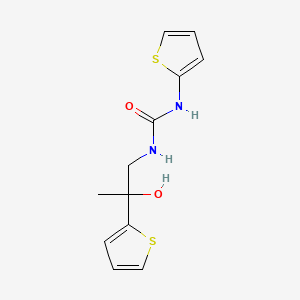
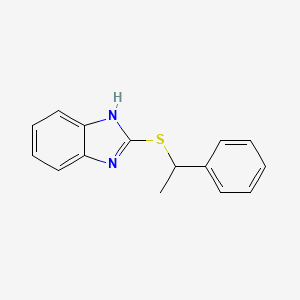
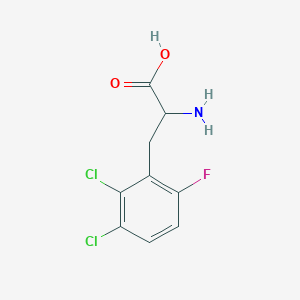
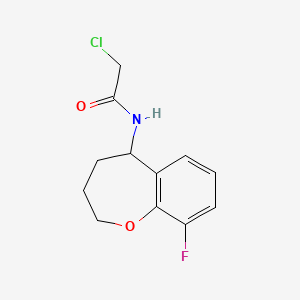
![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)
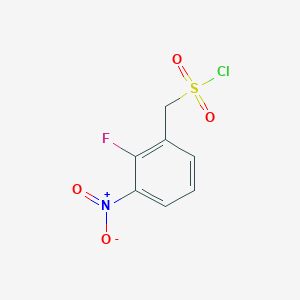
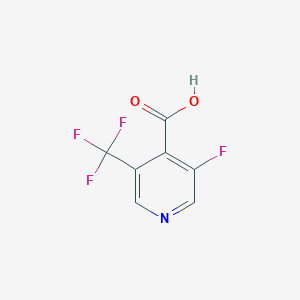
![5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)
![2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2476915.png)